(2,3-dihydro-1H-inden-4-yl)methanamine
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Overview
Description
(2,3-Dihydro-1H-inden-4-yl)methanamine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a methanamine group attached to a dihydroindene ring. It is known for its significant physiological and pharmacological activities, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . In particular, methoxylated 2,3-dihydro-1H-indene-1-methanamines are known to be selective 5-HT2A receptor agonists .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, causing changes in the receptor activity . This interaction could potentially lead to a variety of physiological and pharmacological effects.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of (2,3-dihydro-1H-inden-4-yl)methanamine. One common method involves the catalytic hydrogenation of indene-1-carbonitrile. The indene-1-carbonitrile is first synthesized by treating indanone with trimethylsilyl cyanide and zinc iodide, followed by dehydration with Amberlyst-15. The resulting indene-1-carbonitrile is then subjected to catalytic hydrogenation to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The process is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-1H-inden-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indenes, ketones, and more saturated amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,3-Dihydro-1H-inden-4-yl)methanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential physiological effects, particularly its interaction with serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
(2,3-Dihydro-1H-inden-1-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
(6-Methoxy-2,3-dihydro-1H-inden-1-yl)methanamine: This derivative includes a methoxy group, which can significantly alter its pharmacological properties.
Uniqueness: (2,3-Dihydro-1H-inden-4-yl)methanamine is unique due to its specific structural configuration, which influences its interaction with biological targets and its overall pharmacological profile
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEAFXLBELPDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17450-60-1 |
Source
|
Record name | (2,3-dihydro-1H-inden-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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